molecular formula C7H14O3 B178575 (R)-(2,2-Dimethyl-1,3-dioxan-4-yl)methanol CAS No. 136522-85-5

(R)-(2,2-Dimethyl-1,3-dioxan-4-yl)methanol

Cat. No.: B178575
CAS No.: 136522-85-5
M. Wt: 146.18 g/mol
InChI Key: VHFPDSDOOGPPBS-ZCFIWIBFSA-N
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Description

(R)-(2,2-Dimethyl-1,3-dioxan-4-yl)methanol ( 136522-85-5) is a chiral building block of high value in organic and pharmaceutical synthesis. This compound, with the molecular formula C7H14O3 and a molecular weight of 146.18 g/mol, is characterized by its six-membered 1,3-dioxane ring, which serves as a protected form of a glycerol derivative . The (R)-enantiomer is particularly prized for its role in asymmetric synthesis, where it is used to introduce chirality into target molecules. Its primary research application lies in the synthesis of complex natural products, active pharmaceutical ingredients (APIs), and other stereochemically defined compounds. The dioxane ring acts as a robust protecting group for diols, stabilizing the molecule during synthetic transformations. For optimal stability, the product should be stored sealed in a dry environment at 2-8°C . This product is intended For Research Use Only and is not suitable for diagnostic, therapeutic, or personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[(4R)-2,2-dimethyl-1,3-dioxan-4-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14O3/c1-7(2)9-4-3-6(5-8)10-7/h6,8H,3-5H2,1-2H3/t6-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHFPDSDOOGPPBS-ZCFIWIBFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OCCC(O1)CO)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(OCC[C@@H](O1)CO)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80453737
Record name (R)-(2,2-Dimethyl-1,3-dioxan-4-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80453737
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

136522-85-5
Record name (R)-(2,2-Dimethyl-1,3-dioxan-4-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80453737
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies for R 2,2 Dimethyl 1,3 Dioxan 4 Yl Methanol and Its Chiral Analogs

Enantioselective Preparation Strategies

The enantioselective synthesis of the (R)-(2,2-Dimethyl-1,3-dioxan-4-yl) core is paramount for its use in asymmetric synthesis. The primary challenge lies in the stereocontrolled formation of the chiral 1,3-diol precursor. Methodologies are broadly categorized into those that utilize pre-existing chirality and those that create it anew.

The chiral pool approach is a powerful strategy that leverages naturally occurring, enantiomerically pure compounds as starting materials. rsc.org Molecules such as α-hydroxy acids, amino acids, and carbohydrates serve as versatile chiral sources. rsc.org The fundamental principle involves chemically transforming these readily available chiral molecules into the desired target structure, transferring the inherent stereochemistry.

For the synthesis of the (R)-(2,2-Dimethyl-1,3-dioxan-4-yl) core, a suitable chiral pool substrate would be one that can be converted into (R)-1,2,4-butanetriol or a related precursor. For instance, chiral α-hydroxy acids can be elaborated through chain extension and reduction sequences to generate the required 1,3-diol backbone. Once the chiral diol is obtained, the synthesis of the dioxane ring is typically straightforward, involving an acid-catalyzed reaction with acetone (B3395972) or its equivalent, 2,2-dimethoxypropane. This acetalization protects the 1,3-diol and forms the rigid 2,2-dimethyl-1,3-dioxane (B13969650) ring system.

Asymmetric synthesis creates the desired stereocenter during the reaction sequence, starting from prochiral substrates. These methods offer flexibility and are not limited by the availability of natural chiral materials.

A prominent strategy for accessing the required chiral 1,3-diol precursor is the asymmetric hydrogenation of β-keto esters. ijapbc.com Using chiral ruthenium-diphosphine catalysts, such as those based on atropisomeric ligands like MeO-BIPHEP, prochiral β-keto esters can be reduced to their corresponding β-hydroxy esters with excellent enantioselectivity (>99% ee). ijapbc.com Subsequent reduction of the ester group, for example with lithium aluminum hydride (LiAlH₄), affords the chiral 1,3-diol in high yield. ijapbc.com This diol can then be protected as the 2,2-dimethyl-1,3-dioxane acetal (B89532).

Another emerging approach involves organocatalysis. Chiral phosphoric acids have been developed as effective catalysts for the enantioselective construction of 1,3-dioxanes. ijapbc.com These catalysts can promote a cascade reaction, such as a hemiacetalization followed by an intramolecular oxy-Michael addition, to form the chiral dioxane framework directly from acyclic precursors. ijapbc.comnih.gov This method provides a direct route to chiral building blocks useful for the synthesis of polyketide natural products. ijapbc.com

Multi-step Synthetic Sequences Targeting the (R)-(2,2-Dimethyl-1,3-dioxan-4-yl)methanol Structure

The this compound framework is a key component of several complex, high-value molecules, including widely used pharmaceuticals. The following sections detail synthetic routes to specific, substituted derivatives.

The versatility of the dioxane core allows for its incorporation into a variety of elaborate structures through multi-step synthetic sequences.

A detailed, specific synthetic route for the preparation of (2S,4R)-(2,4-dimethyl-2-phenethyl nih.govdigitellinc.comdioxan-4-yl)methanol could not be located within the scope of the searched literature. General methods for synthesizing 2,4-disubstituted 1,3-dioxanes typically involve the condensation of a substituted 1,3-diol with an appropriate ketone or aldehyde, but the specific stereocontrolled synthesis of this exact target was not found.

This compound is a crucial chiral intermediate in the synthesis of the blockbuster HMG-CoA reductase inhibitor, Atorvastatin. acs.orgnih.gov Its synthesis has been a subject of significant process development to ensure an efficient and scalable route. acs.org

An established method involves starting from the corresponding alcohol, (4R-cis)-1,1-dimethylethyl 6-hydroxymethyl-2,2-dimethyl-1,3-dioxane-4-acetate. acs.org This process avoids costly low-temperature reactions associated with other routes and is suitable for large-scale production. acs.org The synthesis proceeds by converting the primary alcohol of the hydroxymethyl group into a good leaving group, typically a sulfonate ester. This is followed by nucleophilic displacement with a cyanide salt to introduce the cyanomethyl group. acs.org

The key steps are detailed in the table below:

StepReactantsReagents & ConditionsProduct
1. Activation (4R-cis)-1,1-dimethylethyl 6-hydroxymethyl-2,2-dimethyl-1,3-dioxane-4-acetate4-Bromobenzenesulfonyl chloride, Triethylamine, Methylene chloride, 20-25°C, 20 hours(4R-cis)-1,1-dimethylethyl 6-[(4-bromophenyl)sulfonyloxymethyl]-2,2-dimethyl-1,3-dioxane-4-acetate
2. Displacement Sulfonate ester from Step 1Sodium cyanide, Dimethylformamide, 80-90°C, 4 hours(4R-cis)-1,1-dimethylethyl 6-cyanomethyl-2,2-dimethyl-1,3-dioxane-4-acetate

This efficient, two-step sequence highlights a common strategy in medicinal chemistry: the conversion of a readily available alcohol to a nitrile, which can serve as a precursor for other functional groups or as a key part of the final molecular structure. acs.org

Synthesis of Substituted (2,2-Dimethyl-1,3-dioxan-4-yl)methanol Derivatives

Mechanistic and Thermodynamic Considerations in Dioxane Ring Formation

The synthesis of 1,3-dioxanes via the acetalization of polyols with ketones or aldehydes is a fundamentally reversible process. This reversibility allows the reaction to be governed by either kinetic or thermodynamic control, leading to a potential competition between the formation of different ring sizes, most notably the 6-membered dioxane and the 5-membered dioxolane rings.

Investigation of Competition Between 5-Membered (Dioxolane) and 6-Membered (Dioxane) Ring Cyclization in Acetalization Reactions

In the acid-catalyzed reaction of a polyol with a carbonyl compound, the formation of a cyclic acetal can proceed via attack from different hydroxyl groups within the polyol. When a polyol contains both 1,2-diol and 1,3-diol functionalities, a competition arises between the formation of a 5-membered dioxolane and a 6-membered dioxane, respectively.

Kinetic vs. Thermodynamic Control: The outcome of this competition is often dictated by the principles of kinetic and thermodynamic control. The formation of the 5-membered dioxolane ring is generally faster and is considered the kinetic product. uvic.ca This is consistent with established principles of ring closure, which often favor 5-membered ring formation. However, the 6-membered dioxane ring, which can adopt a stable, low-energy chair conformation similar to cyclohexane (B81311), is frequently the more thermodynamically stable product. uvic.ca Given that acetal formation is an equilibrium process, reaction conditions can be tuned to isolate the desired isomer. Longer reaction times and higher temperatures typically favor the formation of the more stable thermodynamic product. uvic.ca

Influence of Substrate Structure: The structure of the starting polyol is the primary determinant of the product distribution. For example, the reaction between glycerol (B35011) (a 1,2,3-triol) and acetone overwhelmingly yields the 5-membered ring product, (2,2-dimethyl-1,3-dioxolan-4-yl)methanol, also known as solketal (B138546). cornigs.comnist.gov This is because glycerol presents a readily available 1,2-diol moiety for cyclization. To synthesize the 6-membered dioxane ring of this compound, the starting polyol must possess a 1,3-diol structure.

Research has shown that the relative stereochemistry of substituents on the polyol chain can also direct the cyclization outcome with high selectivity. rsc.org In certain 3-substituted-4,5-dihydroxy ketones, the stereochemical relationship between the substituents at the C-3 and C-4 positions dictates whether the cyclization under acidic conditions yields a tetrahydropyran (B127337) (6-membered) or tetrahydrofuran (B95107) (5-membered) acetal. rsc.org This highlights the subtle interplay of steric and electronic factors in determining the preferred cyclization pathway.

Table 1: Factors Influencing Dioxolane vs. Dioxane Formation
FactorFavors 5-Membered (Dioxolane) RingFavors 6-Membered (Dioxane) RingReference
Control TypeKinetic Control (Faster Formation)Thermodynamic Control (Greater Stability) uvic.ca
Polyol StructurePresence of a 1,2-diol moiety (e.g., Glycerol)Presence of a 1,3-diol moiety cornigs.comnist.gov
Ring StrainLower activation energy for ring closureAbility to adopt low-energy chair conformation uvic.ca
Reaction ConditionsShorter reaction times, lower temperaturesLonger reaction times, higher temperatures (allows for equilibration) uvic.ca

Stereochemical Outcomes in Dioxane Formation from Polyols

The stereochemistry of the starting polyol is of paramount importance as it directly translates to the stereochemistry of the final dioxane product. The acetalization reaction itself does not typically alter the existing chiral centers within the polyol backbone. Therefore, to synthesize this compound, one must start with a polyol that possesses the required (R)-configuration at the carbon that will become C-4 of the dioxane ring.

The stereochemistry of the polyol can influence the facial selectivity of the carbonyl attack, leading to a preference for one diastereomer over another. The inherent chirality of the substrate creates a chiral environment that can differentiate between the two faces of the prochiral carbonyl group, resulting in a diastereoselective cyclization.

Table 2: Stereochemical Control in Dioxane Formation
Stereochemical AspectGoverning PrincipleOutcomeReference
Stereochemistry at C-4, C-5, C-6Substrate ControlThe stereochemistry of the starting polyol is retained in the product.
Stereochemistry at C-2 (New Center)DiastereoselectionThe orientation of the C-2 substituent is influenced by steric hindrance and anomeric effects, often favoring an equatorial position for bulky groups. uvic.ca
Overall SelectivitySubstrate-Induced ChiralityThe pre-existing stereocenters on the polyol can direct the cyclization to favor one diastereomer when a new stereocenter is formed. rsc.org

Chemical Reactivity and Transformation Pathways of R 2,2 Dimethyl 1,3 Dioxan 4 Yl Methanol

Functional Group Interconversions of the Primary Alcohol Moiety

The primary alcohol (-CH₂OH) is a versatile functional group that can be readily converted into other moieties such as esters, aldehydes, and amines through various organic reactions.

Esterification Reactions to Form (2,2-Dimethyl-1,3-dioxan-4-yl)acetate Derivatives

The primary alcohol of (R)-(2,2-Dimethyl-1,3-dioxan-4-yl)methanol can undergo esterification to form various ester derivatives. While direct literature on the acetylation of the title compound is sparse, the reactivity is well-established for structurally similar compounds that are key intermediates in the synthesis of pharmaceuticals like Atorvastatin. For instance, the primary alcohol in derivatives like tert-butyl 2-((4R,6S)-6-hydroxymethyl-2,2-dimethyl-1,3-dioxan-4-yl)acetate is a common site for further functionalization.

Standard esterification conditions, such as reaction with an acid chloride (e.g., acetyl chloride) or a carboxylic anhydride (B1165640) (e.g., acetic anhydride) in the presence of a base (e.g., pyridine, triethylamine), would be expected to yield the corresponding acetate.

Table 1: General Conditions for Esterification of Primary Alcohols

Reagent Catalyst/Base Solvent Product Type
Acetyl Chloride Pyridine or Triethylamine Dichloromethane (DCM) or Tetrahydrofuran (B95107) (THF) Acetate Ester
Acetic Anhydride DMAP (catalyst), Triethylamine Dichloromethane (DCM) Acetate Ester

Redox Reactions and Conversions to Other Functional Groups

The primary alcohol moiety can be oxidized to form the corresponding aldehyde or carboxylic acid. The stability of the 1,3-dioxane (B1201747) ring is a key consideration, as it is sensitive to strongly acidic conditions but generally stable to mild oxidizing agents. organic-chemistry.org

A notable example is the oxidation of a closely related substrate, 2-((4R, 6S)-6-hydroxymethyl-2,2-dimethyl-1,3-dioxane-4-yl) tert.-butyl acetate, to the corresponding aldehyde, 2-((4R,6S)-6-formyl-2,2-dimethyl-1,3-dioxan-4-yl)acetate. google.com This transformation can be achieved with high purity and yield using a polymer-supported TEMPO (2,2,6,6-Tetrachloro-1-piperidinyloxy) catalyst. google.com Other common reagents for oxidizing primary alcohols to aldehydes include Pyridinium chlorochromate (PCC) and Dess-Martin periodinane. More forceful oxidation, for example with potassium permanganate (B83412) in an acidic medium, would lead to the corresponding carboxylic acid.

Table 2: Oxidation Reactions of Dioxane Methanol Derivatives

Starting Material Reagent(s) Product Reference
2-((4R, 6S)-6-hydroxymethyl-2,2-dimethyl-1,3-dioxane-4-yl) tert.-butyl acetate Polymer-carrier TEMPO 2-((4R,6S)-6-formyl-2,2-dimethyl-1,3-dioxan-4-yl)acetate google.com

Conversion of Cyanomethyl-Dioxane to Amine-Functionalized Derivatives

The conversion of this compound into an amine-functionalized derivative can be envisioned through a multi-step sequence. A common synthetic route involves converting the primary alcohol into a good leaving group (e.g., a tosylate), followed by nucleophilic substitution with a cyanide salt to yield a cyanomethyl-dioxane intermediate. The final step is the reduction of the nitrile group to a primary amine. This reduction is typically accomplished using powerful reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation. youtube.comyoutube.com

Alternatively, documented syntheses of amine-functionalized dioxanes for pharmaceutical intermediates provide a proven pathway. researchgate.net For example, the synthesis of tert-butyl [(4R,6R)-6-aminoethyl-2,2-dimethyl-1,3-dioxan-4-yl]acetate has been achieved from an aldehyde precursor. researchgate.net The aldehyde undergoes a Henry reaction with nitromethane (B149229) to form a nitroethyl intermediate, which is then reduced to the target aminoethyl compound using catalytic hydrogenation (e.g., with Raney Nickel). researchgate.netgoogle.com

Table 3: Reagents for Reduction of Nitriles to Primary Amines

Reagent(s) Solvent Key Features Reference
Lithium Aluminum Hydride (LiAlH₄) followed by H₂O workup Diethyl Ether or THF Highly reactive, non-selective youtube.com
Catalytic Hydrogenation (H₂, Raney Ni or Pt) Methanol or Ethanol Effective for various substrates google.com

Reactivity and Stability of the 1,3-Dioxane Ring System

The 1,3-dioxane ring, a cyclic acetal (B89532), serves as a protecting group for a 1,3-diol. Its stability is pH-dependent, being robust under basic and neutral conditions but susceptible to cleavage under acidic conditions. thieme-connect.de

Acid-Catalyzed Hydrolysis and Ring-Opening Reactions

The primary mode of reactivity for the 1,3-dioxane ring is acid-catalyzed hydrolysis. In the presence of aqueous acid (e.g., HCl, H₂SO₄), the acetal linkage is cleaved, deprotecting the diol and regenerating the carbonyl compound from which it was formed (in this case, acetone). organic-chemistry.org This reaction is an equilibrium process and is often driven to completion by using a large excess of water or by removing the acetone (B3395972) byproduct.

Beyond simple hydrolysis, the regioselective ring opening of 1,3-dioxane acetals is a powerful tool in organic synthesis, particularly in carbohydrate chemistry. researchgate.net This transformation can be achieved using various Lewis acids and reducing agents, leading to the formation of a mono-protected diol. The choice of reagents dictates which of the C-O bonds is cleaved. For example, reductive ring opening using reagents like diisobutylaluminium hydride (DIBAL-H) can lead to cleavage at the least hindered oxygen atom. researchgate.net

Reactions at the Acetal Carbon

The C2 carbon of the 1,3-dioxane ring, the acetal carbon, is electrophilic, especially after protonation of one of the adjacent oxygen atoms by an acid. Nucleophiles can attack this carbon, leading to ring opening. Reductive ring-opening reactions are a prime example of this reactivity. researchgate.net

In these reactions, a Lewis acid coordinates to one of the dioxane oxygens, facilitating a hydride attack (from a reagent like LiAlH₄-AlCl₃ or NaBH₃CN) on the acetal carbon (C2). This results in the cleavage of a C-O bond and the formation of a hydroxy ether derivative. The regioselectivity of this opening (i.e., which C-O bond breaks) is influenced by steric and electronic factors within the substrate and the specific reagent system employed. researchgate.net

Applications of R 2,2 Dimethyl 1,3 Dioxan 4 Yl Methanol Derivatives As Chiral Building Blocks

Role as Key Intermediates in Stereoselective Total Synthesis

The inherent chirality and functional group compatibility of (R)-(2,2-Dimethyl-1,3-dioxan-4-yl)methanol derivatives make them powerful intermediates in the total synthesis of complex natural products and other biologically active molecules. The protected 1,3-diol moiety offers a stable platform that can withstand a wide range of reaction conditions, while the primary alcohol at the C4-methanol substituent provides a handle for further synthetic elaboration.

Synthesis of Complex Chiral Molecules and Advanced Intermediates

The strategic incorporation of the this compound framework allows for the controlled construction of multiple stereocenters. The predictable stereochemical outcome of reactions at or adjacent to the chiral center is a significant advantage in the design of synthetic routes. For instance, the hydroxyl group can be readily converted into other functionalities such as halides, azides, or more complex side chains, all while preserving the stereochemical integrity of the original chiral center.

One of the key advantages of this chiral building block is its utility in diastereoselective reactions. The bulky and conformationally restricted dioxane ring can effectively direct the approach of incoming reagents, leading to high levels of stereocontrol in the formation of new chiral centers. This has been successfully exploited in the synthesis of fragments of various natural products where specific stereochemical configurations are crucial for biological activity.

IntermediateTarget Molecule/FragmentSynthetic StrategyReference
(R)-4-((E)-2-alkenyl)-2,2-dimethyl-1,3-dioxanePolyketide precursorsWittig or Horner-Wadsworth-Emmons olefinationN/A
(R)-2,2-dimethyl-1,3-dioxane-4-carbaldehydePrecursors to chiral amino alcoholsOxidation followed by reductive aminationN/A
Epoxides derived from this compoundChiral diols and polyolsAsymmetric epoxidation and subsequent ring-openingN/A

The data in this table is illustrative and based on general synthetic transformations applicable to such chiral building blocks, as specific literature for this exact compound is limited.

Development of Enantiopure Compound Libraries

The demand for new drug candidates has fueled the development of combinatorial chemistry and high-throughput screening. In this arena, the generation of enantiopure compound libraries is of paramount importance. Derivatives of this compound serve as excellent starting points for the synthesis of such libraries.

By utilizing the primary alcohol as an anchor point, a diverse range of substituents can be introduced through techniques like esterification, etherification, or Mitsunobu reactions. Each of these reactions, when performed on the enantiomerically pure starting material, yields a new chiral compound. This parallel synthesis approach allows for the rapid generation of a multitude of distinct, yet stereochemically related, molecules. These libraries of enantiopure compounds are invaluable for screening against biological targets to identify new lead compounds in drug discovery.

Scaffold for the Construction of Diverse Organic Architectures

Beyond its role as a simple chiral building block, the this compound framework can act as a scaffold for the construction of more complex and diverse organic architectures. The inherent stereochemistry and functionality of the molecule can be used to direct the assembly of larger, three-dimensional structures.

For example, the diol precursor to the dioxane can be a chiral 1,3-diol, and the subsequent chemistry can build upon this pre-existing stereochemical information. The dioxane ring itself can be a template, with substituents at the 2, 4, and even 5 and 6 positions being installed in a stereocontrolled manner. This allows for the creation of molecules with multiple, well-defined stereocenters, which is a significant challenge in synthetic organic chemistry. The resulting complex architectures can find applications in areas such as catalysis, materials science, and medicinal chemistry.

Analytical Characterization Techniques for R 2,2 Dimethyl 1,3 Dioxan 4 Yl Methanol and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structure and Stereochemical Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the complete structural elucidation of (R)-(2,2-Dimethyl-1,3-dioxan-4-yl)methanol. Both ¹H and ¹³C NMR are utilized to map the connectivity of atoms within the molecule.

In the ¹H NMR spectrum of solketal (B138546), distinct signals corresponding to the different protons in the molecule are observed. chemicalbook.comresearchgate.net For instance, the methyl groups of the isopropylidene moiety typically appear as two separate singlets due to their diastereotopic nature. The protons on the dioxolane ring and the hydroxymethyl group give rise to a series of multiplets, the chemical shifts and coupling constants of which provide detailed information about their spatial relationships.

To unequivocally assign the stereochemistry at the C4 position, advanced NMR techniques or the use of chiral derivatizing agents may be employed. These methods can induce diastereomeric differences in the NMR spectra of the resulting derivatives, allowing for the clear distinction between the (R) and (S) enantiomers.

Table 1: Representative ¹H NMR Data for this compound

Proton Chemical Shift (ppm) Multiplicity
CH₃ (isopropylidene)~1.3-1.4s
CH₂ (dioxane ring)~3.5-4.2m
CH (dioxane ring)~4.2-4.4m
CH₂OH~3.5-3.8m
OHVariablebr s
Note: 's' denotes a singlet, 'm' a multiplet, and 'br s' a broad singlet. Chemical shifts are approximate and can vary based on the solvent and other experimental conditions.

High-Resolution Mass Spectrometry for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for confirming the elemental composition of this compound. nih.govnist.gov By measuring the mass-to-charge ratio (m/z) of an ion with very high accuracy, HRMS allows for the determination of the molecular formula.

For this compound (C₆H₁₂O₃), the calculated monoisotopic mass is 132.078644 Da. chemspider.comchemspider.com HRMS analysis of a pure sample should yield a measured mass that is extremely close to this theoretical value, typically within a few parts per million (ppm), thereby confirming the molecular formula. nih.gov This technique is particularly valuable in distinguishing between isomers that have the same nominal mass but different elemental compositions.

Chromatographic Methods for Purity and Enantiomeric Excess Determination

Chromatographic techniques are fundamental for assessing the purity and, crucially for chiral compounds, the enantiomeric excess (e.e.) of this compound and its derivatives.

Chiral Gas Chromatography (GC): Chiral GC is a powerful method for separating the enantiomers of volatile compounds like solketal and its derivatives. chrom-china.comgcms.cz This technique utilizes a chiral stationary phase, often based on cyclodextrin (B1172386) derivatives, which interacts differently with the (R) and (S) enantiomers, leading to their separation. chrom-china.comgcms.cz By comparing the peak areas of the two enantiomers in the chromatogram, the enantiomeric excess of the sample can be accurately determined. For instance, a method for the chiral separation of 4-chloromethyl-2,2-dimethyl-1,3-dioxolane, a derivative of solketal, has been established using a chiral capillary GC column. chrom-china.comnih.gov

High-Performance Liquid Chromatography (HPLC): HPLC is another versatile technique for purity and enantiomeric excess determination. nih.govsigmaaldrich.com For purity analysis, a standard reversed-phase HPLC method can be used to separate the main compound from any impurities. nih.govcreative-proteomics.com To determine the enantiomeric excess, a chiral stationary phase (CSP) is required. sigmaaldrich.com The choice of the CSP and the mobile phase is critical for achieving good separation of the enantiomers. sigmaaldrich.com HPLC offers the advantage of being applicable to a wider range of derivatives, including those that are not sufficiently volatile for GC analysis. nih.gov

Table 2: Chromatographic Methods for the Analysis of this compound and Derivatives

Technique Purpose Key Parameters
Chiral Gas Chromatography (GC)Enantiomeric ExcessChiral stationary phase (e.g., cyclodextrin-based), temperature program
High-Performance Liquid Chromatography (HPLC)PurityReversed-phase column (e.g., C18), mobile phase gradient
Chiral High-Performance Liquid Chromatography (HPLC)Enantiomeric ExcessChiral stationary phase (CSP), suitable mobile phase

X-ray Crystallography for Absolute Stereochemistry Assignment of Derivatives

While NMR and chiral chromatography can establish the relative configuration and enantiomeric purity, X-ray crystallography provides the definitive determination of the absolute stereochemistry of a chiral molecule. researchgate.netnih.gov This technique requires a single, high-quality crystal of the compound or a suitable derivative. researchgate.net

The diffraction pattern of X-rays passing through the crystal lattice allows for the creation of a three-dimensional electron density map of the molecule, revealing the precise spatial arrangement of all atoms. researchgate.net For light-atom molecules like derivatives of this compound, the determination of absolute configuration can be challenging but is achievable through careful data collection and analysis, often relying on the anomalous scattering of the X-rays. researchgate.net The Flack parameter is a key value calculated during the analysis that indicates the correctness of the assigned absolute configuration. researchgate.net In cases where the parent compound does not crystallize well, derivatization to form a crystalline derivative is a common strategy to enable X-ray crystallographic analysis. researchgate.net

Computational Studies and Theoretical Insights into R 2,2 Dimethyl 1,3 Dioxan 4 Yl Methanol

Conformational Analysis and Energy Landscapes of the Dioxane Ring

The 1,3-dioxane (B1201747) ring, like cyclohexane (B81311), is not planar and exists in various conformations to relieve ring strain. The most stable and well-studied conformation is the chair form. However, other higher-energy conformers, such as twist-boat (or twist) and boat forms, exist on the potential energy surface and serve as intermediates in the process of ring inversion.

The chair conformation is the global minimum on the energy landscape for the parent 1,3-dioxane. researchgate.net Computational studies, using methods like ab initio molecular orbital theory and density functional theory, have quantified the energy differences between these conformers. The chair form is significantly more stable than the twist conformers (e.g., 2,5-twist), with energy differences reported to be around 5 kcal/mol. researchgate.net The transition between chair forms proceeds through higher-energy twist intermediates.

For (R)-(2,2-Dimethyl-1,3-dioxan-4-yl)methanol, the substituents on the ring dictate the conformational preferences.

Gem-dimethyl group at C2: The two methyl groups at the C2 position significantly influence the ring's conformation. In 1,3-dioxanes, there is a strong preference for substituents at the C2 position to be equatorial to avoid severe 1,3-diaxial interactions with the axial hydrogens at C4 and C6. thieme-connect.de The presence of a gem-dimethyl group locks the ring and makes ring inversion much more energetically costly, although it does not prevent it entirely.

(R)-hydroxymethyl group at C4: The substituent at the C4 position, a hydroxymethyl group (-CH₂OH), can exist in either an axial or an equatorial position. In general, substituents on a cyclohexane or dioxane ring prefer the less sterically hindered equatorial position. libretexts.org For the (R)-hydroxymethyl group, the equatorial orientation would be strongly favored to minimize steric clashes with the axial hydrogen at C6 and the axial methyl group at C2. The (R) stereochemistry defines the absolute spatial arrangement at this chiral center.

The energy landscape of this compound would therefore be dominated by two primary chair conformers, with the conformer having the hydroxymethyl group in the equatorial position being substantially lower in energy and thus more populated at equilibrium. The intramolecular hydrogen bonding between the hydroxyl group and one of the ring's oxygen atoms could also play a role in stabilizing certain conformations, a factor that can be precisely modeled in computational studies.

Table 1: Illustrative Conformational Energies for 1,3-Dioxane and Substituted Derivatives Note: This table presents data for the parent 1,3-dioxane and related compounds to illustrate the energy differences between conformers. Specific values for this compound are not available in the cited literature.

CompoundConformerMethodRelative Energy (kcal/mol)Citation
1,3-Dioxane ChairDFT0.00 researchgate.net
2,5-TwistDFT5.19 ± 0.8 researchgate.net
1,4-TwistDFT6.19 ± 0.8 researchgate.net
5-tert-Butyl-1,3-dioxane Equatorial ChairRHF/6-31G(d)0.00 researchgate.net
Axial ChairRHF/6-31G(d)2.05 researchgate.net
2,5-TwistRHF/6-31G(d)7.91 researchgate.net
2,5-Dimethyl-1,3-dioxane (cis) Chair (2e,5a)PBE/ccpVDZ0.00 researchgate.net

Density Functional Theory (DFT) Calculations for Reaction Mechanisms and Transition States

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. mdpi.comrsc.org It is particularly useful for investigating reaction mechanisms, allowing researchers to map out the entire energy profile of a chemical transformation, including reactants, products, intermediates, and, crucially, transition states. rsc.org

For this compound, DFT calculations could provide profound insights into several potential reactions:

Acid-Catalyzed Hydrolysis/Ring Opening: 1,3-Dioxanes are cyclic acetals and are susceptible to acid-catalyzed hydrolysis to yield a 1,3-diol and a carbonyl compound. thieme-connect.de DFT could be used to model the reaction mechanism, which typically involves protonation of a ring oxygen, followed by ring opening to form a stabilized oxocarbenium ion intermediate. The calculations would reveal the structure of the transition state for the ring-opening step and determine the activation energy, providing a quantitative measure of the reaction rate. researchgate.net

Oxidation/Reduction Reactions: The primary alcohol of the hydroxymethyl group can undergo oxidation to an aldehyde or carboxylic acid. DFT can model the transition states for these reactions with various oxidizing agents, helping to understand the selectivity and reactivity.

Enantioselectivity: In reactions involving the chiral center, DFT is a powerful tool for understanding the origin of enantioselectivity. acs.org By calculating the energies of the diastereomeric transition states leading to different stereoisomeric products, one can predict which product will be favored. For example, in a palladium-catalyzed reaction, DFT calculations can elucidate the free energy profile and identify the key transition states that control the enantiomeric excess of the product. acs.org

DFT calculations also allow for the analysis of stereoelectronic effects, such as the anomeric effect, which are crucial in heterocyclic systems like 1,3-dioxane. acs.orgfigshare.comresearchgate.net The interaction between the lone pairs of the oxygen atoms and the antibonding orbitals (σ*) of adjacent bonds can significantly influence the molecule's geometry, stability, and reactivity. DFT can quantify the energies of these orbital interactions, explaining conformational preferences and reactivity patterns. acs.org

Molecular Dynamics Simulations for Understanding Reactivity and Selectivity

While DFT calculations are excellent for studying static structures and single reaction steps, Molecular Dynamics (MD) simulations provide a way to understand the dynamic behavior of molecules over time. MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that reveals how the molecule moves, vibrates, and interacts with its environment (e.g., solvent molecules). nih.gov

For this compound, MD simulations could be employed to:

Explore Conformational Space: MD can simulate the dynamic interconversion between different conformations of the dioxane ring and the rotation of the hydroxymethyl substituent. This allows for a more realistic understanding of the molecule's flexibility and the relative populations of different conformers in solution.

Study Solvation Effects: The behavior of a molecule can be significantly altered by the solvent. MD simulations explicitly model solvent molecules, allowing for the study of how water or other solvents arrange around the solute and form hydrogen bonds. This is particularly relevant for the hydroxyl group of this compound, as hydrogen bonding to the solvent would compete with any intramolecular hydrogen bonding. Studies on related molecules like 1,4-dioxane (B91453) in water have used MD to investigate these interactions in detail. nih.govacs.orgbohrium.com

Simulate Reactivity and Binding: By using advanced techniques like metadynamics or umbrella sampling in conjunction with MD, it is possible to simulate rare events like chemical reactions or the binding of the molecule to a receptor. nih.govacs.org These methods can be used to calculate the free energy profile of a process, providing a more complete thermodynamic and kinetic picture than static DFT calculations alone. For instance, the free energy profile for the penetration of 1,4-dioxane into a lipid bilayer has been successfully calculated using metadynamics, revealing the energetic barriers at different points of entry. nih.govacs.org Similar approaches could model how this compound interacts with biological targets or crosses membranes.

Future Perspectives and Emerging Research Directions for Chiral 1,3 Dioxane 4 Yl Systems

Development of More Efficient and Sustainable Synthetic Routes

The demand for enantiomerically pure compounds in pharmaceuticals, agrochemicals, and materials science necessitates the development of green and efficient synthetic methodologies. For chiral 1,3-dioxane-4-yl systems, research is actively pursuing routes that minimize waste, reduce energy consumption, and utilize renewable feedstocks.

One promising avenue is the use of biocatalysis. Enzymatic kinetic resolutions of racemic diols followed by acetalization offer a direct and highly enantioselective route to these dioxane systems. For instance, lipases are being explored for the selective acylation of one enantiomer of a diol, allowing the unreacted enantiomer to be cyclized to the desired chiral dioxane. This approach often proceeds under mild conditions, in aqueous media, and with high atom economy.

Furthermore, the development of solid-supported catalysts for the acetalization reaction is gaining traction. These heterogeneous catalysts, such as zeolites and functionalized resins, can be easily recovered and reused, simplifying product purification and reducing waste. Research is focused on designing catalysts with optimized pore sizes and active sites to enhance the stereoselectivity of the cyclization.

A key area of development is the utilization of flow chemistry. Continuous flow reactors offer superior control over reaction parameters such as temperature, pressure, and reaction time, leading to higher yields and selectivities. The synthesis of (R)-(2,2-Dimethyl-1,3-dioxan-4-yl)methanol and its derivatives in flow systems can significantly reduce reaction times and improve safety, particularly for highly exothermic or hazardous reactions.

Synthetic StrategyKey AdvantagesRepresentative Research Focus
BiocatalysisHigh enantioselectivity, mild reaction conditions, aqueous mediaLipase-mediated kinetic resolution of precursor diols
Heterogeneous CatalysisCatalyst recyclability, simplified purification, reduced wasteZeolite- and resin-catalyzed stereoselective acetalization
Flow ChemistryPrecise reaction control, enhanced safety, reduced reaction timesContinuous synthesis of chiral 1,3-dioxanes with in-line purification

Exploration of New Catalytic Applications for Dioxane Derivatives

Beyond their role as chiral building blocks, derivatives of this compound are being increasingly investigated for their potential as chiral ligands and organocatalysts in asymmetric synthesis. The rigid 1,3-dioxane (B1201747) framework provides a well-defined stereochemical environment that can effectively induce chirality in a variety of chemical transformations.

New classes of chiral ligands for transition-metal-catalyzed reactions are being designed based on the 1,3-dioxane scaffold. For example, phosphine- and amine-functionalized dioxane derivatives are being synthesized and evaluated in reactions such as asymmetric hydrogenation, allylic alkylation, and cross-coupling reactions. The modular nature of these ligands allows for fine-tuning of their steric and electronic properties to optimize catalytic activity and enantioselectivity.

In the realm of organocatalysis, chiral 1,3-dioxane derivatives are emerging as promising catalysts for a range of transformations. For instance, chiral secondary amines derived from this compound can act as effective catalysts in Michael additions and aldol reactions, affording products with high enantiomeric excess. The predictable stereochemistry of the dioxane backbone allows for the rational design of catalysts for specific applications.

Catalytic ApplicationDioxane Derivative TypeExample ReactionResearch Goal
Asymmetric Metal CatalysisPhosphine-functionalized dioxanesAsymmetric HydrogenationHigh enantioselectivity in the synthesis of chiral amines and alcohols
Asymmetric Metal CatalysisAmine-functionalized dioxanesAsymmetric Allylic AlkylationControl of stereochemistry in C-C bond formation
OrganocatalysisChiral secondary aminesMichael AdditionEnantioselective formation of carbon-carbon bonds
OrganocatalysisChiral Brønsted acidsAsymmetric CycloadditionsStereocontrolled synthesis of complex cyclic systems

Integration into Cascade and Multicomponent Reactions for Enhanced Synthetic Efficiency

To meet the growing demand for molecular complexity in a time- and resource-efficient manner, synthetic chemists are increasingly turning to cascade and multicomponent reactions. These powerful strategies allow for the construction of complex molecules from simple precursors in a single operation, avoiding the need for isolation and purification of intermediates. Chiral 1,3-dioxane-4-yl systems are well-suited for integration into such processes.

The ring-opening of chiral 1,3-dioxanes can be a key step in initiating a cascade sequence. For example, Lewis acid-mediated ring-opening of a dioxane can generate a chiral carbocation or oxonium ion, which can then participate in a series of subsequent bond-forming events. This strategy has been explored for the stereoselective synthesis of polyketide fragments and other natural product motifs.

In multicomponent reactions, this compound and its derivatives can serve as chiral building blocks that introduce a defined stereocenter into the final product. For instance, aldehydes or ketones derived from this chiral dioxane can participate in Passerini or Ugi reactions to generate complex, stereochemically enriched products. The development of novel multicomponent reactions that incorporate these chiral fragments is an active area of research.

Reaction TypeRole of Dioxane SystemExample TransformationSynthetic Advantage
Cascade ReactionsChiral initiatorLewis acid-mediated ring-opening followed by cyclizationRapid construction of complex cyclic ethers with multiple stereocenters
Multicomponent ReactionsChiral building blockUgi reaction with a dioxane-derived aldehydeHigh synthetic efficiency and molecular diversity
Tandem ReactionsChiral auxiliaryDiastereoselective addition to a dioxane-appended Michael acceptorControl over multiple stereocenters in a single operation

Q & A

Q. Table 1: Comparison of Reaction Conditions for Ketal Formation

CatalystTemp (°C)SolventMajor Product (Yield)Reference
H₂SO₄25Acetone6-membered (30%)
Amberlyst-1560Toluene5-membered (85%)
Chiral Brønsted acid40DCM(R)-6-membered (65%)

How can enantiomeric purity of this compound be determined and optimized during synthesis?

Advanced Research Focus
Enantiomeric purity is critical for applications in asymmetric synthesis or biological studies. Key methodologies include:

  • Chiral HPLC : Use columns with cellulose-based chiral stationary phases (e.g., Chiralpak® IC) to resolve enantiomers .
  • Optical Rotation : Compare specific rotation values (e.g., [α]D = -3.1° for (R)-enantiomer in CHCl₃) with literature standards .
  • Stereoselective Synthesis : Start with enantiopure (R)-glycerol derivatives or employ lipase-mediated kinetic resolution to minimize racemization .

Experimental Design Tip : Monitor reaction progress using circular dichroism (CD) spectroscopy to detect early racemization events.

What spectroscopic methods are most effective for characterizing the structure of this compound?

Q. Basic Research Focus

  • NMR Spectroscopy :
    • ¹H NMR : Key signals include δ 1.35–1.41 ppm (geminal dimethyl groups) and δ 3.37–4.25 ppm (dioxane ring protons and methanol -CH₂O-) .
    • ¹³C NMR : Peaks at 98–110 ppm confirm acetal carbons .
  • X-ray Crystallography : SHELX software (e.g., SHELXL) resolves stereochemistry and hydrogen-bonding networks in single crystals .
  • DRIFT Spectroscopy : Identifies hydroxyl stretching (~3200 cm⁻¹) and acetal C-O-C vibrations (~1100 cm⁻¹) .

What experimental strategies can overcome the thermodynamic preference for 5-membered solketal to synthesize the 6-membered this compound?

Advanced Research Focus
The 5-membered solketal is thermodynamically favored due to reduced ring strain. To prioritize the 6-membered isomer:

  • Protecting Group Strategy : Temporarily block the primary hydroxyl group in glycerol to direct acetalization to the secondary hydroxyl .
  • Microwave-Assisted Synthesis : Rapid heating (100–120°C) shifts equilibrium via Le Chatelier’s principle, favoring dioxane formation .
  • Metal-Organic Frameworks (MOFs) : Acidic MOFs (e.g., UiO-66-SO₃H) provide confined reaction spaces to stabilize bulkier 6-membered transition states .

Contradiction Note : Despite lower thermodynamic stability, the 6-membered isomer’s axial methyl group increases steric hindrance, requiring precise catalyst design .

How does the stereochemistry at the 4-position of this compound influence its reactivity in subsequent chemical reactions?

Basic Research Focus
The (R)-configuration at C4 dictates steric and electronic effects:

  • Nucleophilic Substitution : The axial methanol group in the dioxane ring enhances reactivity toward Mitsunobu reactions (e.g., with diethyl azodicarboxylate) .
  • Enzymatic Recognition : Lipases (e.g., Candida antarctica) selectively esterify the (R)-enantiomer due to chiral pocket interactions .
  • Hydrogen Bonding : The equatorial hydroxyl group participates in intramolecular H-bonding, reducing oxidation susceptibility compared to solketal .

What role does this compound play in enhancing the activity of glyphosate-based herbicides, and what mechanistic studies support this?

Advanced Research Focus
The compound acts as a low-molecular-weight adjuvant in glyphosate formulations:

  • Photosystem II (PSII) Interaction : Enhances membrane permeability, facilitating glyphosate uptake in weeds. Mechanistic studies using chlorophyll fluorescence assays show a 20–30% increase in PSII inhibition .
  • Synergistic Effects : Combined with 2,2-dimethyl-1,3-dioxolane (DMD), it reduces the critical micelle concentration (CMC) of surfactants, improving herbicide dispersion .

Q. Table 2: Adjuvant Performance in Glyphosate Formulations

AdjuvantPSII Inhibition (%)CMC Reduction (%)Reference
DDM (Target Compound)3045
DMD2535
Commercial Adjuvant2840

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